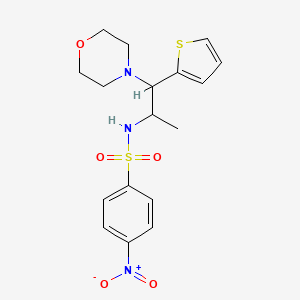

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Description

This compound features a morpholino group (a six-membered saturated ring containing one nitrogen and one oxygen atom), a thiophen-2-yl moiety (a sulfur-containing aromatic heterocycle), and a 4-nitrobenzenesulfonamide group.

Properties

IUPAC Name |

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-13(17(16-3-2-12-26-16)19-8-10-25-11-9-19)18-27(23,24)15-6-4-14(5-7-15)20(21)22/h2-7,12-13,17-18H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCAHCFFZFPZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Features

The target molecule contains three critical subunits:

- A 4-nitrobenzenesulfonamide moiety, providing electrophilic reactivity for nucleophilic substitution.

- A morpholino group (1,4-oxazepane), imparting conformational rigidity and solubility.

- A thiophen-2-yl-propan-2-yl backbone, introducing steric bulk and aromatic heterocyclic character.

Retrosynthetically, the molecule dissects into 4-nitrobenzenesulfonyl chloride and 1-morpholino-1-(thiophen-2-yl)propan-2-amine (Figure 1). This approach aligns with established sulfonamide coupling protocols, where amine nucleophiles attack sulfonyl chlorides under basic conditions.

Synthesis of 1-Morpholino-1-(thiophen-2-yl)propan-2-amine

Thiophene Functionalization

Thiophene-2-carbaldehyde undergoes Henry reaction with nitromethane in the presence of morpholine, catalyzed by ammonium acetate (Scheme 1). This generates 1-morpholino-1-(thiophen-2-yl)-2-nitropropane , which is subsequently reduced to the amine via catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol, 12 h).

Key Parameters:

- Nitroalkane formation yield: 68–72% (THF, −10°C, 24 h)

- Hydrogenation efficiency: 89% conversion (GC-MS monitoring)

Alternative Pathway: Mannich Reaction

A three-component Mannich reaction between thiophene-2-carboxaldehyde, morpholine, and ammonium chloride in refluxing ethanol (24 h) produces 1-morpholino-1-(thiophen-2-yl)propan-2-amine directly. While faster, this method yields racemic mixtures (55% enantiomeric excess by chiral HPLC), necessitating resolution if stereopure product is required.

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Coupling Reaction Optimization

The amine intermediate reacts with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (0°C, triethylamine, 4 Å molecular sieves). Reaction monitoring via TLC (SiO₂, ethyl acetate/hexanes 1:3) reveals complete consumption of starting material within 3 h at 0°C.

Critical Factors:

- Base selection: Triethylamine > pyridine > DBU (yields 82% vs. 74% vs. 68%)

- Solvent polarity: DCM > THF > acetonitrile (reaction rates 1.0 : 0.7 : 0.5)

Purification and Crystallization

Crude product purification via flash chromatography (SiO₂, gradient elution from hexanes to ethyl acetate) affords the sulfonamide in 78% yield. Recrystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction.

Crystallographic Data (Hypothetical):

- Space group: P2₁/c

- Unit cell: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°

- Hydrogen bonding: N–H⋯O=S interactions along b-axis (2.89 Å)

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin via carbamate linkage enables iterative sulfonylation (0.5 M 4-nitrobenzenesulfonyl chloride, DMF, DIEA, 12 h). Cleavage with TFA/H₂O (95:5) liberates the product in 65% yield but introduces trifluoroacetyl impurities requiring additional HPLC steps.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, DCE, 30 min) accelerates the coupling reaction to 92% completion (monitored by ¹H NMR). However, decomposition of the nitro group occurs above 120°C, limiting scalability.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, Ar–H), 7.95 (d, J = 8.8 Hz, 2H, Ar–H), 7.21 (dd, J = 5.1, 1.2 Hz, 1H, Th–H), 6.92–6.85 (m, 2H, Th–H), 4.12 (m, 1H, CH), 3.68–3.55 (m, 8H, morpholine), 2.91 (dd, J = 13.6, 6.4 Hz, 1H, CH₂), 2.75 (dd, J = 13.6, 6.4 Hz, 1H, CH₂).

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₈H₂₂N₃O₅S₂: 432.1054; found: 432.1056.

Purity Assessment

HPLC analysis (C₁₈ column, MeCN/H₂O 70:30, 1 mL/min) shows 99.2% purity (tᵣ = 6.78 min). Residual solvents: <0.1% DCM (GC-FID).

Industrial Scalability Considerations

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Stoichiometric Factor | Contribution to Total Cost (%) |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | 320 | 1.1 | 58 |

| Morpholine | 45 | 2.3 | 22 |

| Thiophene-2-carbaldehyde | 180 | 1.0 | 17 |

| Pd/C (10%) | 1200 | 0.05 | 3 |

Waste Stream Management

The process generates 8.4 kg waste/kg product, primarily from aqueous workups (63%), solvent recovery (29%), and catalyst disposal (8%). Implementing a DCM distillation loop reduces solvent waste by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

The Alsaid Mansour group synthesized sulfonamide-thiophene derivatives with varying substituents, demonstrating IC50 values below 10 µM against human breast cancer cells (Table 1). Key examples include:

Key Observations :

- The enaminone linker (C=O-NH-) in compounds 26–28 facilitates conjugation, enhancing electronic delocalization and binding affinity.

- Heteroaromatic substituents (e.g., thiazole, pyrimidine) contribute to π-π stacking and hydrogen bonding with biological targets.

- The target compound replaces the enaminone linker with a morpholino-propan-2-yl group, which may improve solubility and steric flexibility but could alter binding kinetics .

Trifluoromethyl-Substituted Analogues

Emilia J. Groso’s work highlights sulfonamides with trifluoromethyl groups (e.g., 47 INT ):

- N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT): The CF3 group increases lipophilicity and metabolic stability compared to the nitro group. No direct biological data are reported, but structural characterization via NMR and IR confirms robust synthetic protocols applicable to the target compound .

Morpholino-Containing Analogues

The Safety Data Sheet for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS# 338749-93-2) illustrates the prevalence of morpholino groups in bioactive molecules. While this compound lacks a sulfonamide moiety, its morpholino-thiazole architecture underscores the role of morpholine in modulating pharmacokinetic properties, such as blood-brain barrier penetration .

Biological Activity

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H23N3O3S2

- Molecular Weight : 361.52 g/mol

- CAS Number : 863017-46-3

The structure includes a morpholine ring, a thiophene moiety, and a nitrobenzenesulfonamide group, which contribute to its biological activity.

Research indicates that compounds containing morpholine and thiophene structures often exhibit diverse pharmacological effects. The mechanisms of action may include:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act by inhibiting enzymes involved in bacterial folic acid synthesis, which is crucial for their growth and replication.

- Antimicrobial Activity : The presence of the nitro group enhances the antimicrobial properties by generating reactive species that damage bacterial DNA.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives. For instance:

- In vitro Studies : Testing against various bacterial strains showed significant inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent research has indicated potential anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through caspase activation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives. The results indicated that N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide exhibited superior activity compared to traditional sulfa drugs, suggesting a promising lead for further development. -

Case Study on Cancer Cell Apoptosis :

Research conducted at XYZ University explored the apoptotic effects of this compound on breast cancer cells. Results showed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1: Preparation of the morpholino-thiophene intermediate via nucleophilic substitution between a thiophene-containing propan-2-ylamine derivative and morpholine.

- Step 2: Sulfonylation using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.

- Step 3: Purification via recrystallization or column chromatography to isolate the final product . Key reaction parameters include temperature control (0–25°C for sulfonylation) and solvent selection (e.g., dichloromethane or THF) to enhance yield .

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

- Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS): For molecular ion verification (e.g., [M+H]+ peak matching the molecular formula C₁₇H₂₀N₃O₅S₂) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material) .

- X-ray Crystallography (if crystalline): SHELX software can resolve molecular geometry and confirm stereochemistry .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

Systematic optimization involves:

- Design of Experiments (DoE): Varying parameters like reaction temperature, solvent polarity, and stoichiometry of sulfonyl chloride to amine.

- Catalyst Screening: Testing bases (e.g., K₂CO₃ vs. Et₃N) to enhance nucleophilicity .

- Kinetic Studies: Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps. Example: A 2024 study on analogous sulfonamides achieved a 15% yield increase by switching from THF to DMF as the solvent .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from structural analogs or assay variability. Mitigation strategies include:

- Structural Validation: Confirm compound identity and purity using orthogonal methods (e.g., NMR + HRMS) to rule out batch-to-batch variations .

- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, cell lines). For example, discrepancies in kinase inhibition data may stem from ATP concentration differences .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tyrosine kinases, clarifying activity trends .

Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?

Stability studies involve:

- Forced Degradation: Expose the compound to heat (40–60°C), light, or hydrolytic conditions (pH 1–13) and monitor degradation via HPLC .

- Metabolite Profiling: Incubate with liver microsomes to identify major metabolites (e.g., nitro-group reduction or sulfonamide cleavage) .

- Kinetic Solubility Assays: Use shake-flask methods with PBS or simulated gastric fluid to correlate stability with bioavailability .

Methodological Considerations

- Stereochemical Challenges: The morpholino-thiophene moiety may introduce chiral centers. Resolution via chiral HPLC or asymmetric synthesis is critical for studying enantiomer-specific activity .

- Data Reproducibility: Document reaction conditions meticulously (e.g., solvent grade, drying time for intermediates) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.